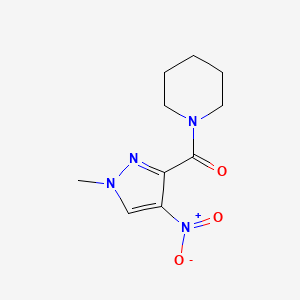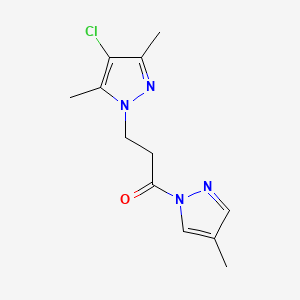
(1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone is a chemical compound that features a pyrazole ring substituted with a nitro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone typically involves the reaction of 1-methyl-4-nitropyrazole with piperidin-1-ylmethanone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Nitration: Introduction of the nitro group to the pyrazole ring.
Alkylation: Attachment of the piperidine ring to the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The nitro group and piperidine ring may play crucial roles in binding to enzymes or receptors, modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with nitro groups and piperidine rings, such as:
- 1-Methyl-4-nitropyrazole
- Piperidin-1-ylmethanone derivatives
Uniqueness
(1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine ring makes it a versatile compound for various applications.
Conclusion
This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover new possibilities for its use.
Properties
Molecular Formula |
C10H14N4O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H14N4O3/c1-12-7-8(14(16)17)9(11-12)10(15)13-5-3-2-4-6-13/h7H,2-6H2,1H3 |
InChI Key |
HGRCCBKXBDNGPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10961966.png)
![2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961974.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B10961977.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B10961981.png)
![N-cyclopentyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961984.png)
![4-bromo-1-methyl-N-[1-(morpholin-4-yl)propan-2-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961986.png)
![4-{(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl propanoate](/img/structure/B10961987.png)
![1-butyl-3,6-dimethyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961989.png)

![N'-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B10962009.png)
![1-ethyl-3-methyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10962018.png)
![propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10962026.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10962027.png)

